7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H25N5 and its molecular weight is 335.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is the E. coli topoisomerase II DNA gyrase . This enzyme is crucial for the ATP-dependent negative supercoiling of cellular DNA . The absence of this enzyme in humans makes it an ideal target for antibacterial potency .
Mode of Action
The compound interacts with its target, the E. coli DNA gyrase, by docking into the ATP binding site . This interaction likely inhibits the enzyme’s activity, preventing the supercoiling of bacterial DNA and thus inhibiting bacterial growth .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication process in bacteria. This enzyme is responsible for introducing negative supercoils into DNA, which is necessary for various processes such as replication, transcription, and recombination . By inhibiting this enzyme, the compound disrupts these processes, leading to bacterial cell death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
The compound exhibits antimicrobial activity, with moderate to good inhibition against various bacterial and fungal strains . For instance, it has shown promising potency against E. coli, outperforming several standard medications .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecules it interacts with .
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-4-23-10-12-24(13-11-23)20-15(2)16(3)22-19-18(14-21-25(19)20)17-8-6-5-7-9-17/h5-9,14H,4,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXHGSMKFNCAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=NC3=C(C=NN32)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.